molecular formula C9H13BrN2O B13065597 3-Amino-5-bromo-1-(2-methylpropyl)-1,4-dihydropyridin-4-one

3-Amino-5-bromo-1-(2-methylpropyl)-1,4-dihydropyridin-4-one

Cat. No.: B13065597
M. Wt: 245.12 g/mol
InChI Key: FKSROSYZOVSNTL-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-1-(2-methylpropyl)-1,4-dihydropyridin-4-one is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of an amino group at the 3-position, a bromine atom at the 5-position, and a 2-methylpropyl group at the 1-position of the dihydropyridin-4-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-1-(2-methylpropyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method involves the bromination of a suitable precursor, followed by the introduction of the amino group and the 2-methylpropyl group under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Safety measures and environmental considerations are also critical aspects of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-1-(2-methylpropyl)-1,4-dihydropyridin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives with different substituents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of functionalized dihydropyridine compounds.

Scientific Research Applications

3-Amino-5-bromo-1-(2-methylpropyl)-1,4-dihydropyridin-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-1-(2-methylpropyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-5-bromo-1-(2-methylpropyl)-1,4-dihydropyridin-4-one include other dihydropyridine derivatives with different substituents at the 3, 5, and 1 positions. Examples include:

  • 3-Amino-5-chloro-1-(2-methylpropyl)-1,4-dihydropyridin-4-one
  • 3-Amino-5-bromo-1-(2-ethylpropyl)-1,4-dihydropyridin-4-one

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

3-amino-5-bromo-1-(2-methylpropyl)pyridin-4-one

InChI

InChI=1S/C9H13BrN2O/c1-6(2)3-12-4-7(10)9(13)8(11)5-12/h4-6H,3,11H2,1-2H3

InChI Key

FKSROSYZOVSNTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C(=O)C(=C1)Br)N

Origin of Product

United States

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